2,4-Dihydroxy-thiobenzamide

Antifungal Candida albicans Drug Resistance

Sourcing this exact 2,4-dihydroxy substitution pattern is critical for antifungal/antiproliferative activity. The 2,4-hydroxyl arrangement and specific N-modification dictate potency against azole-resistant Candida (MIC < fluconazole) and cancer cells (IC50~2 µM). For R&D only; request a quote for your derivative synthesis.

Molecular Formula C7H7NO2S
Molecular Weight 169.20 g/mol
Cat. No. B8676419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-thiobenzamide
Molecular FormulaC7H7NO2S
Molecular Weight169.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=S)N
InChIInChI=1S/C7H7NO2S/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11)
InChIKeyMOFDJHVUXLUKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-thiobenzamide: A Versatile Scaffold for Antifungal and Antiproliferative Research


2,4-Dihydroxy-thiobenzamide is a small-molecule thioamide scaffold characterized by two hydroxyl groups on a benzene ring, which enables diverse chemical derivatization [1]. Its core structure serves as a key intermediate for synthesizing N-substituted and N,N-disubstituted derivatives with documented in vitro biological activities against phytopathogenic fungi and human cancer cell lines [2][3].

Procurement Alert: Why 2,4-Dihydroxy-thiobenzamide Derivatives Cannot Be Interchanged


While various thioamide and benzamide analogs are commercially available, the biological activity of 2,4-dihydroxythiobenzamide derivatives is critically dependent on the specific N-substitution pattern and the presence of both hydroxyl groups at the 2 and 4 positions [1]. SAR studies demonstrate that activity against fungal pathogens follows a parabolic relationship with lipophilicity, meaning that even minor structural changes in the N-substituent drastically alter potency [2]. Moreover, the type of N-modification (e.g., hydrazide vs. cyclic vs. azolyl) determines whether the compound exhibits antifungal, antiproliferative, or both activities [3]. Simply substituting a related thiobenzamide without this exact substitution pattern will not yield the same biological profile.

Quantitative Evidence Guide: Selecting 2,4-Dihydroxy-thiobenzamide Derivatives


Superior Antifungal Potency of Azolyl Derivative vs. Clinical Azole Antifungals

The N-azolyl-2,4-dihydroxythiobenzamide derivative, N-(2,3-dimethyl-1-phenyl-1,2-dihydro-5-oxo-5H-pyrazol-4-yl)-2,4-dihydroxythiobenzamide, exhibits significantly stronger fungistatic activity than the clinical antifungals itraconazole and fluconazole against Candida albicans [1].

Antifungal Candida albicans Drug Resistance

High Antiproliferative Potency in Cancer Cells vs. Cisplatin

The hydrazide derivative 2,4-Dihydroxy-N'-(3-methyl-1,3-benzothiazol-2(3H)-ilidene)benzothiohydrazide demonstrates potent antiproliferative activity against the SW707 human cancer cell line, comparable to the widely used chemotherapeutic agent cisplatin [1].

Cancer Antiproliferative Cytotoxicity

Potent Activity Against Phytopathogenic Fungi at Low Concentrations

The N-substituted ester derivative N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide demonstrates high levels of in vitro activity against a broad range of phytopathogenic fungi at low concentrations [1].

Phytopathology Fungicide Agriculture

Weak Skin Sensitization Potential vs. Other Thioamides

2,4-Dihydroxythiobenzamide (2,4-dihydroksytiobenzamid) exhibits a weak sensitizing capacity, with only 20% of animals sensitized in the Guinea Pig Maximization Test (GPMT), classifying it as a non-sensitizer according to OECD guidelines [1]. This is in contrast to other thioamide derivatives which may have higher sensitization rates.

Toxicology Safety Dermatology

Key Application Scenarios for 2,4-Dihydroxy-thiobenzamide Based on Evidence


Antifungal Drug Discovery Targeting Resistant Candida albicans

Procurement of N-azolyl-2,4-dihydroxythiobenzamide derivatives for in vitro screening against azole-resistant Candida albicans strains. This is directly supported by evidence showing that a specific pyrazolyl derivative has significantly lower MIC values than itraconazole and fluconazole [1].

Lead Optimization in Anticancer Research

Sourcing of 2,4-dihydroxy-N'-(3-methyl-1,3-benzothiazol-2(3H)-ilidene)benzothiohydrazide or its precursors for structure-activity relationship (SAR) studies aimed at developing novel antiproliferative agents. This is supported by its demonstrated IC50 of 2 µM against SW707 cells, which is comparable to the potency of the standard chemotherapeutic cisplatin [2].

Agricultural Fungicide Development for Broad-Spectrum Pathogen Control

Utilizing N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide as a lead structure for developing new agricultural fungicides. This is based on its proven high in vitro efficacy (80-100% inhibition) against multiple phytopathogenic fungi at a concentration of 20 µg/mL [3].

Topical Formulation Research with a Favorable Skin Sensitization Profile

Investigating 2,4-dihydroxythiobenzamide and its derivatives for topical applications where minimizing the risk of allergic contact dermatitis is critical. This is justified by toxicological data showing a weak sensitizing capacity (20% in GPMT) and classification as a non-skin sensitizer per OECD guidelines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxy-thiobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.